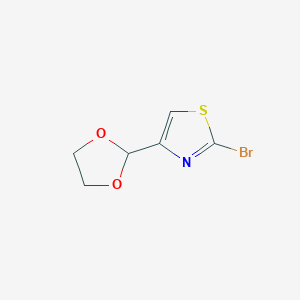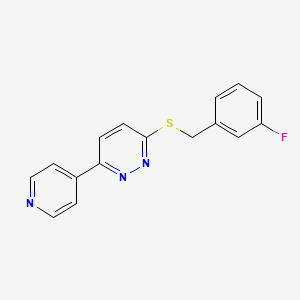
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide: is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiophene sulfonyl group, and a pyrrolidine carboxamide
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Thiophene Sulfonyl Group: This step involves sulfonylation of the thiophene ring, typically using a sulfonyl chloride in the presence of a base.
Formation of the Pyrrolidine Ring: This can be synthesized through a cyclization reaction involving an amine and a suitable carbonyl compound.
Coupling Reactions: The final step involves coupling the isoxazole, thiophene sulfonyl, and pyrrolidine carboxamide moieties using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine or pyridine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its potential biological activity, the compound can be explored as a lead compound in drug discovery programs.
Industry:
Material Science: The compound’s unique structure can be utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzyme active sites, potentially inhibiting their activity. The thiophene sulfonyl group can enhance binding affinity through additional interactions such as hydrogen bonding or van der Waals forces. The pyrrolidine carboxamide moiety can further stabilize the compound’s binding to its target.
類似化合物との比較
- N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(phenylsulfonyl)pyrrolidine-2-carboxamide
- N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the sulfonyl group (thiophene vs. phenyl or methyl).
- Unique Features: The thiophene sulfonyl group in the target compound may provide unique electronic and steric properties, potentially leading to different biological activities or material properties.
This detailed article provides a comprehensive overview of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c20-15(17-16-11-5-1-2-6-12(11)18-23-16)13-7-3-9-19(13)25(21,22)14-8-4-10-24-14/h4,8,10,13H,1-3,5-7,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIYOBMSCJREJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2708363.png)

![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2708365.png)
![8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708366.png)


![3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2708371.png)

![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2708374.png)

![1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2708379.png)
![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2708380.png)


